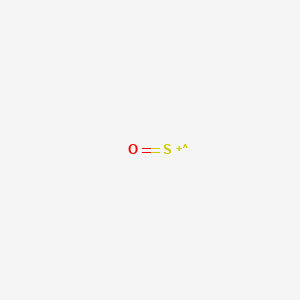
CID 6857657
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidosulfur(.1+) is an inorganic radical cation and a sulfur oxide.
Applications De Recherche Scientifique
Reversible and Spatiotemporal Control of Protein Function in Cells : CID is a valuable tool in studying various biological processes. It has seen progress in orthogonal and reversible systems, allowing control over protein function with precision and spatiotemporal resolution. This has primary applications in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : CID has been integrated into proteolysis-targeting chimera-based platforms for inducible gene regulation and gene editing in mammalian cells. This system enables fine-tuning of gene expression and multiplexing biological signals for transient genome manipulation (Ma et al., 2023).
Insights into Cell Biology Problems : CID has resolved numerous problems in cell biology, especially in the study of lipid second messengers and small GTPases. It has helped in understanding the “signaling paradox” and led to advances in specificity and novel CID substrates (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein-Protein Interactions : CID has been used for controlling peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating enhanced control over protein-protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : In the field of agriculture, CID has been explored as a method for improving water use efficiency and productivity in crops like barley, showing potential for application in breeding programs (Anyia et al., 2007).
Chemically Inducible Trimerization Systems : Beyond dimerization, CID has been expanded to create trimerization systems, enabling new manipulations in live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Propriétés
Nom du produit |
CID 6857657 |
|---|---|
Formule moléculaire |
OS+ |
Poids moléculaire |
48.07 g/mol |
InChI |
InChI=1S/OS/c1-2/q+1 |
Clé InChI |
CYYOEZLVUNBAAF-UHFFFAOYSA-N |
SMILES canonique |
O=[S+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
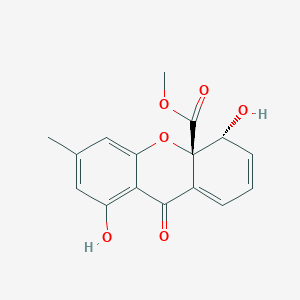
![WX UK1 [Who-DD]](/img/structure/B1242615.png)
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)
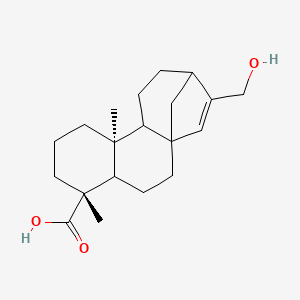
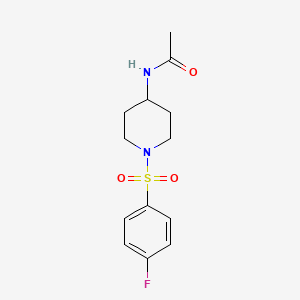
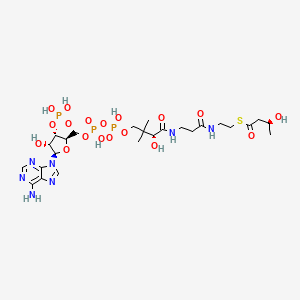
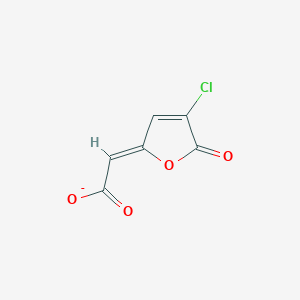

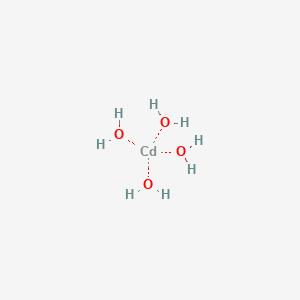


![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
